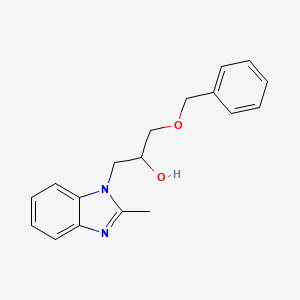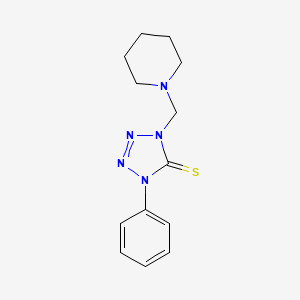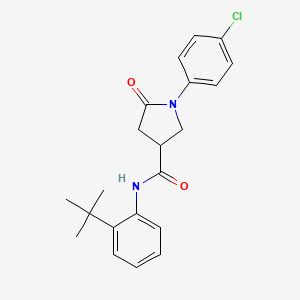
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. This compound belongs to the class of benzimidazole derivatives and is known to possess several interesting properties that make it useful for different applications.
Mécanisme D'action
The exact mechanism of action of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in various cellular processes.
Biochemical and Physiological Effects
The compound has been shown to have several biochemical and physiological effects, including:
1. Inhibition of cell proliferation: The compound can inhibit the proliferation of cancer cells by inducing apoptosis.
2. Inhibition of inflammation: It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Inhibition of microbial growth: The compound can inhibit the growth of a range of microorganisms, including bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments include its potent anti-cancer, anti-inflammatory, and anti-microbial activities. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. Some of the most promising areas of research include:
1. Development of new anti-cancer drugs: The compound has shown potent anti-cancer activity and could be used as a lead compound for the development of new anti-cancer drugs.
2. Development of new anti-inflammatory drugs: The compound has also shown anti-inflammatory activity and could be used as a lead compound for the development of new anti-inflammatory drugs.
3. Development of new anti-microbial drugs: The compound has shown anti-microbial activity against a range of microorganisms, including bacteria and fungi, and could be used as a lead compound for the development of new anti-microbial drugs.
In conclusion, 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a promising compound that has gained interest in scientific research due to its potential applications in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs based on this compound.
Méthodes De Synthèse
The synthesis of 1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with benzyl chloroformate in the presence of a base such as triethylamine. The resulting product is then reacted with 2-propanol under acidic conditions to yield the desired compound.
Applications De Recherche Scientifique
1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential applications in various fields of scientific research. Some of the most notable applications include:
1. Anti-cancer activity: Several studies have shown that this compound possesses anti-cancer activity and can inhibit the growth of cancer cells. It has been suggested that the compound works by inducing apoptosis (programmed cell death) in cancer cells.
2. Anti-inflammatory activity: 1-(Benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has also been shown to possess anti-inflammatory activity. It can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation.
3. Anti-microbial activity: The compound has also been shown to possess anti-microbial activity against a range of microorganisms, including bacteria and fungi.
Propriétés
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-phenylmethoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-19-17-9-5-6-10-18(17)20(14)11-16(21)13-22-12-15-7-3-2-4-8-15/h2-10,16,21H,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQPRPHXLNIFNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzyloxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4,10-trimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B4935705.png)
![4-(3-{[4-(methylthio)phenyl]amino}butyl)phenol](/img/structure/B4935714.png)
![N-{[4-(4-fluorophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]carbonyl}glycine](/img/structure/B4935723.png)
![2-(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}acetamide](/img/structure/B4935727.png)
![5-{3-bromo-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935734.png)
![ethyl 1-methyl-3-(4-nitrophenyl)benzo[f]quinoline-2-carboxylate](/img/structure/B4935736.png)

![9-{2-[(4-bromobenzyl)oxy]phenyl}-10-methyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4935755.png)
![2-[(5-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4935763.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-5-[(2,4-difluorophenoxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4935787.png)
![3-(2-chlorophenyl)-5-methyl-7-(4-morpholinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4935795.png)
![N,N'-1,2-ethanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4935797.png)
![2-chloro-N-{3-[(4-nitrobenzoyl)amino]phenyl}benzamide](/img/structure/B4935799.png)